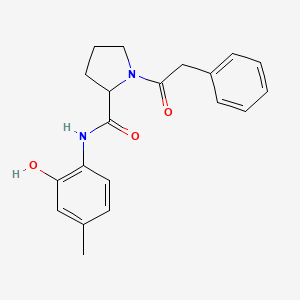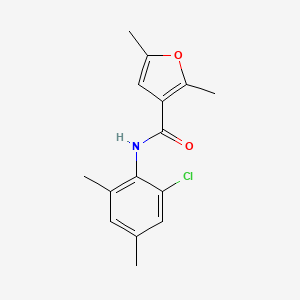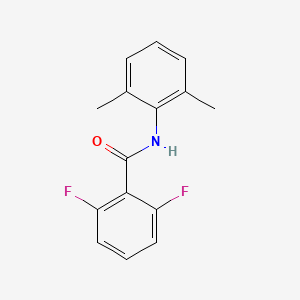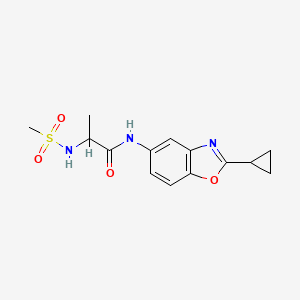
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone, also known as AM-251, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. This compound has been shown to have potential therapeutic applications due to its ability to block the effects of cannabinoids in the brain, which can lead to the development of new treatments for various neurological disorders.
Mécanisme D'action
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone acts as a competitive antagonist of the cannabinoid receptors, specifically the CB1 receptor, which is primarily found in the brain. By blocking the effects of cannabinoids on these receptors, Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone can prevent the activation of the endocannabinoid system, which plays a role in various physiological processes, including pain, mood, and appetite.
Biochemical and Physiological Effects:
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to block the rewarding effects of cannabinoids, which can be useful in the treatment of addiction. It has also been shown to reduce pain and anxiety in animal models, suggesting that it may have potential therapeutic applications in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone in lab experiments is that it is a selective antagonist of the CB1 receptor, which allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one limitation of using Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone is that it has a relatively short half-life in the body, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone. One area of interest is the potential therapeutic applications of this compound in various neurological disorders, including pain, anxiety, and addiction. Additionally, researchers may explore the use of Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone in combination with other drugs to enhance its therapeutic effects. Finally, further studies may be needed to better understand the biochemical and physiological effects of Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone, particularly in humans.
In conclusion, Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone is a synthetic cannabinoid receptor antagonist that has potential therapeutic applications in various neurological disorders. Its ability to block the effects of cannabinoids in the brain makes it a useful tool for scientific research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic benefits.
Méthodes De Synthèse
The synthesis of Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone involves the reaction of 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid with azepane and thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide to yield Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone.
Applications De Recherche Scientifique
Azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders, including pain, anxiety, and addiction. It has been shown to block the effects of cannabinoids in the brain, which can lead to the development of new treatments for these disorders.
Propriétés
IUPAC Name |
azepan-1-yl-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-15(17(20)19-11-7-2-3-8-12-19)18-16(21-13)14-9-5-4-6-10-14/h4-6,9-10H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJHAUZAOAPMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(carbamoylamino)-4-methylpentanoate](/img/structure/B7532800.png)

![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)

![Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7532850.png)
![[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)




![Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B7532889.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B7532896.png)